molecular formula C17H18N6 B2463074 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380172-61-0

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2463074
CAS No.: 2380172-61-0
M. Wt: 306.373
InChI Key: WIQMBPSANWOWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a cyclopropylpyrimidine and a pyridine-2-carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU.

    Deprotection: Removal of protecting groups using reagents like PhSH.

    Intramolecular Cyclization: Formation of the final piperazine ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Substituted Piperazines: Compounds with similar piperazine structures but different substituents.

    Cyclopropylpyrimidines: Compounds with the cyclopropylpyrimidine moiety but different functional groups attached.

    Pyridine-2-carbonitriles: Compounds with the pyridine-2-carbonitrile group but different substituents on the piperazine ring.

Uniqueness

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-11-14-2-1-3-16(21-14)22-6-8-23(9-7-22)17-10-15(13-4-5-13)19-12-20-17/h1-3,10,12-13H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQMBPSANWOWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.